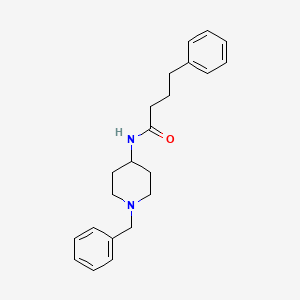
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is structurally related to other piperidine-based compounds, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with 4-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.
Mecanismo De Acción
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by binding to certain receptors, potentially modulating neurotransmitter release and uptake. The exact pathways and targets are still under investigation, but it is thought to influence pathways related to pain perception and mood regulation .
Comparación Con Compuestos Similares
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide can be compared with other piperidine derivatives such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure but different pharmacological properties.
Mepiperphenidol: Another piperidine derivative used as a muscle relaxant.
Piperidine: The parent compound, which serves as a core structure for many pharmacologically active molecules.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other piperidine derivatives.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(13-7-12-19-8-3-1-4-9-19)23-21-14-16-24(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZLYJYEMSXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


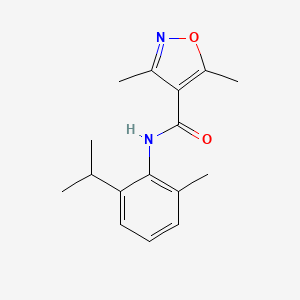
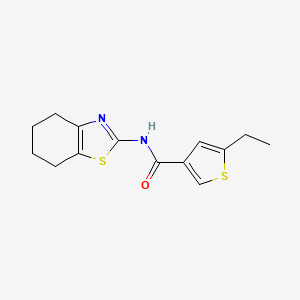
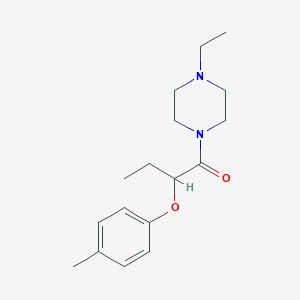
![1-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-METHYL-1-PROPANONE](/img/structure/B4431047.png)
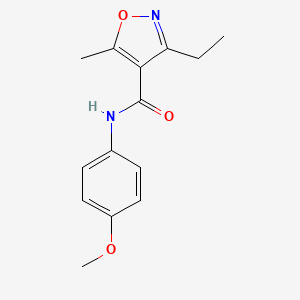
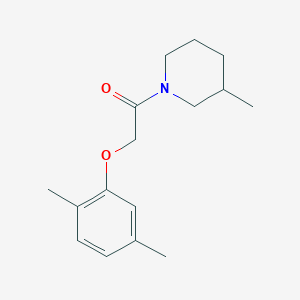
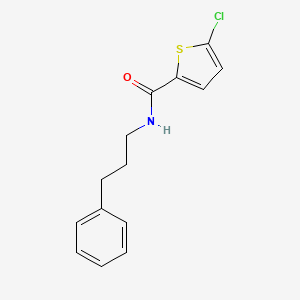
![(2,5-DICHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4431067.png)
amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)
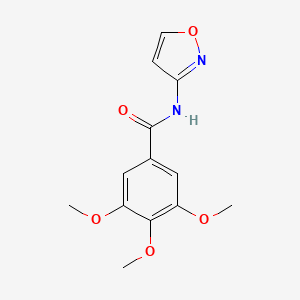
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)
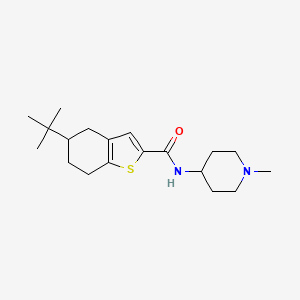
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
